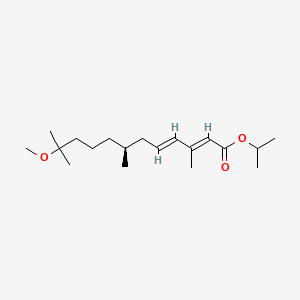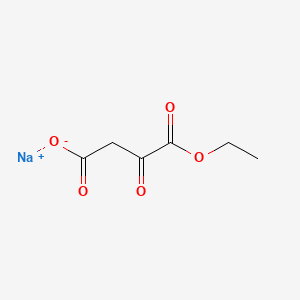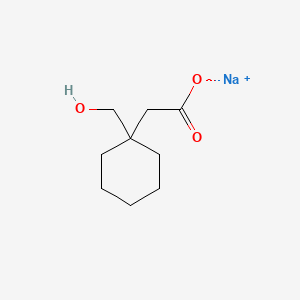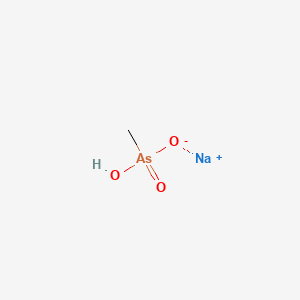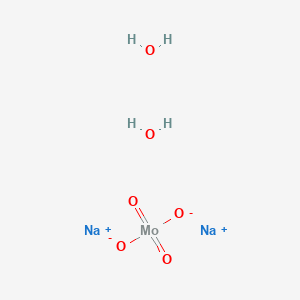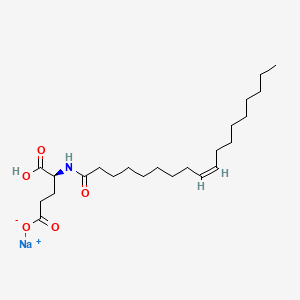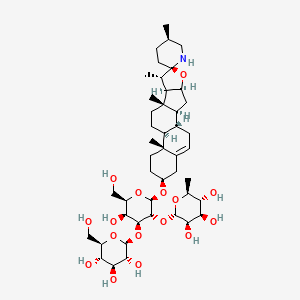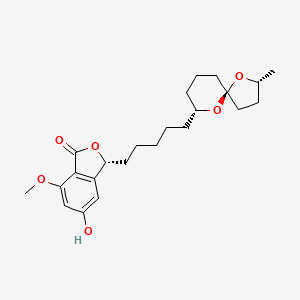
Spirolaxine
Overview
Description
Spirolaxine is a natural product isolated from the fungus Sporotrichum laxum ATCC 15155. It has demonstrated a variety of biological activities, including significant anti-Helicobacter pylori properties, cholesterol-lowering activity, and inhibitory effects on endothelial and tumor cell lines .
Scientific Research Applications
Spirolaxine has a wide range of scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
Spirolaxine is a natural product isolated from Sporotrichum laxum ATCC 15155 . The primary target of this compound is the Type III polyketide synthase (PKS) . This enzyme is involved in the biosynthesis of this compound .
Mode of Action
The mode of action of this compound involves its interaction with the Type III PKS. The genome of S. laxum revealed two putative Type III PKS genes, Sl-pks1 and Sl-pks2 . Disruption of these two genes revealed that Sl-PKS2 is the dedicated PKS involved in the biosynthesis of this compound .
Biochemical Pathways
The major products of Sl-PKS2 in E. coli were characterized as alkylresorcinols that contain a C13–C17 saturated or unsaturated hydrocarbon side chain . This enzyme was purified and reacted with malonyl-CoA and a series of fatty acyl-SNACs (C6–C10). Corresponding alkylresorcinols were formed from the decarboxylation of the synthesized tetraketide resorcylic acids, together with fatty acyl-primed triketide and tetraketide pyrones as byproducts .
Result of Action
This compound has shown a variety of biological activities including promising anti-Helicobacter pylori property . It has also been reported to exhibit cholesterol-lowering activity and inhibitory activities toward endothelial cells and a variety of tumor cell lines .
Biochemical Analysis
Cellular Effects
Spirolaxine has been shown to inhibit the chemotaxis and differentiation of bovine microvascular endothelial cells (BMEC) at non-toxic doses . It also inhibits the proliferation of different cells, including endothelial cells (BMEC and HUVEC) and tumor cell lines (LoVo, HL60), in a dose-dependent manner .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Spirolaxine can be synthesized through the fermentation of Sporotrichum pruinosum FD 29458, ATCC 74330 . The process involves cultivating the fungus under specific conditions to produce the compound.
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes. The fungus is grown in bioreactors with controlled temperature, pH, and nutrient supply to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Spirolaxine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the this compound molecule.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .
Comparison with Similar Compounds
Penicillin: Like spirolaxine, penicillin is a fungal metabolite with antibacterial properties.
Lovastatin: Another fungal metabolite, lovastatin, is known for its cholesterol-lowering activity.
Resorcylic Acid Lactones: These compounds share structural similarities with this compound and exhibit various biological activities.
Uniqueness of this compound: this compound is unique due to its broad spectrum of biological activities, including anti-Helicobacter pylori, cholesterol-lowering, and anti-tumor properties. Its ability to inhibit plant growth also sets it apart from other similar compounds .
Properties
IUPAC Name |
(3R)-5-hydroxy-7-methoxy-3-[5-[(2R,5R,7R)-2-methyl-1,6-dioxaspiro[4.5]decan-7-yl]pentyl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-15-10-12-23(28-15)11-6-8-17(29-23)7-4-3-5-9-19-18-13-16(24)14-20(26-2)21(18)22(25)27-19/h13-15,17,19,24H,3-12H2,1-2H3/t15-,17-,19-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIMFHQXGMXDMO-DGROVODQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(O1)CCCC(O2)CCCCCC3C4=C(C(=CC(=C4)O)OC)C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(O1)CCC[C@H](O2)CCCCC[C@@H]3C4=C(C(=CC(=C4)O)OC)C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Spirolaxine and where does it come from?
A: this compound is a bioactive natural product originally isolated from the fungus Sporotrichum laxum. [, ] It belongs to a class of compounds called phthalides, characterized by a specific fused ring structure.
Q2: What is the significance of this compound in the medical field?
A: this compound has demonstrated potent activity against Helicobacter pylori (H. pylori), a bacterium implicated in gastric and duodenal ulcers, and potentially linked to gastric cancer and mucosa-associated lymphoid tissue (MALT) lymphoma. [] This makes this compound a promising candidate for the development of new anti-H. pylori drugs.
Q3: What is the absolute configuration of this compound?
A: The absolute configuration of this compound has been determined to be (3R,2''R,5''R,7''R) through a combination of single-crystal X-ray analysis and circular dichroism studies. [, ]
Q4: Have there been any successful total syntheses of this compound?
A: Yes, several research groups have reported successful total syntheses of (+)-Spirolaxine methyl ether, a derivative of this compound. These syntheses typically employ a convergent approach, utilizing various strategies such as heterocycle-activated Julia olefination, Prins cyclization, and cyclopropanol-based coupling reactions. [, , , , , , , , , , , ]
Q5: How does the structure of this compound methyl ether relate to its activity against H. pylori?
A: Studies on this compound methyl ether analogues have provided insights into its structure-activity relationship (SAR). For example, modifications to the aromatic ring of the phthalide moiety and the length of the alkyl chain attached to the spiroacetal system were shown to influence the anti-H. pylori activity. []
Q6: Has this compound been modified to improve its activity or pharmacological properties?
A: Yes, researchers have synthesized various analogues of this compound methyl ether, exploring modifications to its structure to potentially enhance its anti-H. pylori activity and other pharmacological properties. [, ]
Q7: Are there any studies investigating the biosynthesis of this compound?
A: Research has identified a type III polyketide synthase as being involved in the biosynthesis of this compound. [, ] This finding contributes to the understanding of this compound production in Sporotrichum laxum.
Q8: Has the metabolic fate of this compound been investigated?
A: Yes, microbial transformation studies using microorganisms like Bacillus megaterium and Cunninghamella echinulata have shown that this compound can undergo hydroxylation at various positions on its structure. [] Additionally, biotransformation studies using Absidia cuneospora and Trametes hirsuta have shown the formation of β-glycosyl and β-xylosyl derivatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1682086.png)


![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)
